molecular formula C11H14ClN3O3 B1603864 Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate CAS No. 34750-23-7

Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate

Cat. No.: B1603864
CAS No.: 34750-23-7
M. Wt: 271.7 g/mol
InChI Key: ZYIJNUYHOXXCPR-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate is a chemical compound with the molecular formula C11H14ClN3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, a morpholine ring, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate typically involves the reaction of 4-chloro-2-morpholinopyrimidine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and ensure the quality of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce hydroxyl or carbonyl derivatives.

Scientific Research Applications

Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The presence of the chloro and morpholine groups in the molecule enhances its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound has a methylthio group instead of a morpholine ring, which affects its chemical reactivity and biological activity.

    Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate:

    Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Similar to the first compound, but with a different substitution pattern on the pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

ethyl 4-chloro-2-morpholin-4-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3/c1-2-18-10(16)8-7-13-11(14-9(8)12)15-3-5-17-6-4-15/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIJNUYHOXXCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615476
Record name Ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34750-23-7
Record name Ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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